molecular formula C11H11BrFNO B1291750 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine CAS No. 882689-88-5

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Cat. No. B1291750
M. Wt: 272.11 g/mol
InChI Key: PKLITRNXVHIMJL-UHFFFAOYSA-N
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Description

The compound "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" is a chemical entity that has not been explicitly described in the provided papers. However, related compounds with bromo, fluoro, and pyrrolidine moieties have been synthesized and studied for various applications, including as intermediates for biologically active compounds and organocatalysts for chemical reactions .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, the synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine involves a deoxyfluorination step to install the C-F bond . Another example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which includes steps such as nitration, chlorination, N-alkylation, reduction, and condensation . These methods highlight the complexity and the careful control required in the synthesis of halogenated pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of halogenated pyrrolidine derivatives is often confirmed using techniques such as NMR spectroscopy and mass spectrometry. For example, the structure of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was confirmed by 1H NMR and MS spectrum . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyrrolidine derivatives can be quite diverse. For instance, the presence of a bromo and fluoro substituent on the aromatic ring can influence the reactivity in Suzuki coupling reactions, as seen in the synthesis of 5-(4-fluorophenyl)-3-(chloromethyl)pyridine . The pyrrolidine moiety itself can participate in various reactions, potentially acting as a catalyst or a nucleophile in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrrolidine derivatives are influenced by the presence of halogen atoms and the pyrrolidine ring. These compounds often exhibit specific melting points, solubility characteristics, and crystalline structures, as seen in the crystal structure analysis of 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine . The halogen atoms can also affect the boiling points, densities, and refractive indices of these compounds.

Scientific Research Applications

Synthetic Intermediate for Biologically Active Compounds

The compound "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" serves as an important synthetic intermediate in the preparation of biologically active molecules. Specifically, it has been utilized in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound that plays a critical role in the development of various biologically active compounds. The synthesis involves a multistep process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, undergoing reactions such as nitration, chlorination, N-alkylation, reduction, and condensation. This pathway highlights the utility of "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" in complex organic syntheses leading to potential pharmacological agents (Wang et al., 2016).

Structural Foundation in Medicinal Chemistry

In medicinal chemistry, the structural motif of "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" is foundational for the design and synthesis of novel compounds with potential therapeutic benefits. For instance, compounds featuring similar structural frameworks have been synthesized and evaluated for their biological activities, including antimicrobial properties and as inhibitors targeting specific enzymes or receptors pivotal to disease pathways. This includes the development of spiro compounds and derivatives aiming at novel therapeutic targets. Such research underscores the broader implications of "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" in drug discovery and development processes, serving as a cornerstone for the synthesis of compounds with enhanced biological activity and specificity (Sharma et al., 2013).

Future Directions

The future directions for “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” could involve further exploration of its potential applications in various fields of research and industry. Additionally, more studies could be conducted to understand its chemical reactions and mechanisms of action .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLITRNXVHIMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640975
Record name (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

CAS RN

882689-88-5
Record name (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using 4-bromo-2-fluoro-benzoic acid and pyrrolidine.)
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